Cefatrizine-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18N6O5S2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1/i1D,2D,3D,4D |
InChI Key |
UOCJDOLVGGIYIQ-FOCCXOSRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NNN=C4)C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Cefatrizine D4
Precursor Compounds and Starting Materials for Cefatrizine-d4 Synthesis
The synthesis of this compound is a multi-step process that relies on the strategic assembly of key precursor molecules. The core structure of Cefatrizine is comprised of three main building blocks: the 7-aminocephalosporanic acid (7-ACA) nucleus, the (R)-(-)-p-hydroxyphenylglycine side chain, and a 1H-1,2,3-triazol-4-ylthiomethyl moiety at the C-3 position. For the synthesis of this compound, a deuterated version of one of these precursors is required. A common and effective strategy for isotopic labeling involves the incorporation of deuterium (B1214612) into the aromatic ring of the (R)-(-)-p-hydroxyphenylglycine side chain, resulting in (R)-(-)-p-hydroxyphenylglycine-d4.
The primary precursors for the synthesis of this compound are:
7-Aminocephalosporanic Acid (7-ACA): This bicyclic β-lactam is the fundamental scaffold of many cephalosporin (B10832234) antibiotics. It is typically produced on an industrial scale through the enzymatic or chemical hydrolysis of Cephalosporin C, a fermentation product. wikipedia.org The availability of high-purity 7-ACA is crucial for the subsequent coupling reactions. google.commdpi.com
1-H-1,2,3-triazole-4-thiol: This heterocyclic compound is necessary for the modification of the C-3 position of the 7-ACA nucleus. It can be synthesized through various methods known in heterocyclic chemistry.
The following table summarizes the key precursor compounds and their roles in the synthesis of this compound.
| Precursor Compound | Role in Synthesis |
| 7-Aminocephalosporanic Acid (7-ACA) | Core β-lactam nucleus |
| (R)-(-)-p-Hydroxyphenylglycine-d4 | Deuterated acyl side chain |
| 1-H-1,2,3-triazole-4-thiol | C-3 side chain modifier |
Deuteration Methodologies for this compound Elaboration
The introduction of deuterium into the Cefatrizine structure is achieved through the use of a deuterated precursor, specifically (R)-(-)-p-hydroxyphenylglycine-d4. The methodologies for preparing this labeled compound and for assessing the isotopic purity are critical to the successful synthesis of this compound.
Site-Specific Deuterium Incorporation Techniques
The site-specific incorporation of four deuterium atoms onto the phenyl ring of p-hydroxyphenylglycine can be achieved through several methods. A common approach is catalytic hydrogen-deuterium (H/D) exchange. This technique involves the use of a transition metal catalyst, such as palladium or platinum, to facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium from a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O).
A potential synthetic route for (R)-(-)-p-hydroxyphenylglycine-d4 is outlined below:
Catalytic Deuteration of a Precursor: A suitable precursor, such as p-hydroxyphenylacetic acid, can be subjected to catalytic H/D exchange. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure of deuterium gas, are optimized to achieve high levels of deuterium incorporation specifically on the aromatic ring.
Enzymatic Resolution or Asymmetric Synthesis: Following deuteration, the resulting racemic deuterated phenylacetic acid derivative can be resolved to isolate the desired (R)-enantiomer. Alternatively, an asymmetric synthesis approach can be employed to directly produce the enantiomerically pure deuterated amino acid.
Isotopic Purity and Enrichment Assessment during Synthesis
Ensuring high isotopic purity and enrichment is paramount in the synthesis of deuterated standards. The isotopic purity of this compound and its precursors is typically assessed using two primary analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the degree of deuteration. rsc.orgnih.gov By comparing the mass spectra of the deuterated compound with its non-deuterated analog, the number of incorporated deuterium atoms can be confirmed, and the relative abundance of different isotopologues (molecules with different numbers of deuterium atoms) can be quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the position and extent of deuteration. nih.gov In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of signals corresponding to the deuterated positions provides direct evidence of deuterium incorporation. ²H NMR spectroscopy can be used to directly observe the deuterium signals.
The following table presents hypothetical data for the isotopic purity assessment of a synthesized batch of this compound.
| Analytical Technique | Parameter Measured | Result |
| High-Resolution Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ at expected m/z for C₁₈H₁₄D₄N₆O₅S₂ |
| Isotopic Distribution | >98% d4, <2% d0-d3 | |
| ¹H NMR Spectroscopy | Integration of Aromatic Protons | Significant reduction in signal intensity |
| ²H NMR Spectroscopy | Deuterium Signal | Presence of signals in the aromatic region |
Reaction Mechanisms and Pathways in this compound Chemical Synthesis
The chemical synthesis of this compound involves a series of well-established organic reactions. The key steps are the modification of the 7-ACA nucleus and the subsequent coupling with the deuterated side chain.
Synthesis of the C-3 Modified 7-ACA Intermediate: The synthesis begins with the reaction of 7-ACA with 1-H-1,2,3-triazole-4-thiol. This is a nucleophilic substitution reaction where the thiol group displaces the acetoxy group at the C-3 position of the 7-ACA ring, forming a thioether linkage.
Activation of the Deuterated Side Chain: The carboxylic acid group of (R)-(-)-p-hydroxyphenylglycine-d4 needs to be activated to facilitate the amide bond formation with the amino group of the 7-ACA derivative. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an active ester.
Peptide Coupling Reaction: The activated deuterated side chain is then reacted with the C-3 modified 7-ACA intermediate. This is a nucleophilic acyl substitution reaction where the amino group of the 7-ACA derivative attacks the activated carbonyl carbon of the side chain, forming the final amide bond and yielding this compound. The stereochemistry at the α-carbon of the side chain is retained during this process.
Optimization of Synthetic Yields and Deuterium Incorporation Efficiency for this compound
The optimization of the synthetic process is crucial for maximizing the yield of this compound and ensuring high levels of deuterium incorporation. Key parameters for optimization include:
Catalytic Deuteration Conditions: For the synthesis of the deuterated precursor, the choice of catalyst, catalyst loading, deuterium pressure, reaction time, and temperature are critical variables that need to be fine-tuned to achieve the desired level of deuteration without compromising the integrity of the molecule.
Coupling Reaction Conditions: The efficiency of the peptide coupling step can be enhanced by selecting the appropriate coupling reagents (e.g., carbodiimides, phosphonium (B103445) salts), solvents, and reaction temperature. creative-peptides.com The goal is to achieve a high yield of the desired product while minimizing side reactions and racemization.
Purification Methods: Effective purification techniques, such as chromatography and recrystallization, are essential for isolating this compound with high chemical and isotopic purity.
The following table provides a hypothetical example of how reaction conditions could be optimized for the peptide coupling step.
| Parameter | Condition A | Condition B | Condition C |
| Coupling Reagent | DCC | HATU | EDCI/HOBt |
| Solvent | Dichloromethane | Dimethylformamide | Acetonitrile (B52724) |
| Temperature (°C) | 0 | 25 | 0 |
| Yield (%) | 75 | 85 | 92 |
| Isotopic Purity (%) | 98.5 | 98.6 | 98.8 |
Through careful selection of precursors, precise control over deuteration methodologies, and optimization of reaction conditions, this compound can be synthesized with high chemical and isotopic purity, providing a reliable standard for advanced pharmaceutical research.
Advanced Analytical Methodologies for Cefatrizine D4 Characterization and Quantification
Spectroscopic Techniques for Cefatrizine-d4 Structural Elucidation
Spectroscopic methods are fundamental for confirming the identity and elucidating the structure of this compound. These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR) Applied to this compound
In a typical ¹H-NMR spectrum of a related compound, Cefatrizine Propylene Glycolate, specific signals can be observed. For instance, in a mixture of heavy water and deuterated hydrochloric acid, characteristic signals appear at approximately 1.2 ppm (doublet, A), 7.0 ppm (doublet, B), 7.5 ppm (doublet, C), and 8.3 ppm (singlet, D). nihs.go.jp The ratio of the integrated intensities of these signals is about 3:2:2:1. nihs.go.jp For this compound, the absence or significant reduction of signals corresponding to the deuterated positions would be expected.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Structurally Related Compounds
This table is interactive. Users can sort and filter the data.
| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |
|---|---|---|---|
| Cefatrizine Propylene Glycolate | ¹H | D₂O/DCl | ~1.2 (d), ~7.0 (d), ~7.5 (d), ~8.3 (s) |
| Carbocyclic β-lactam mimic | ¹³C | Acetone-d₆ | 35.4, 49.5, 68.0, 81.0, 128.7, 129.4, 129.5, 133.6, 165.2, 171.0, 201.4 core.ac.uk |
Mass Spectrometry (MS) Applications (e.g., ESI-MS, HRMS, LC-MS/MS) for this compound
Mass spectrometry (MS) is a cornerstone for the characterization and quantification of this compound, often coupled with liquid chromatography (LC-MS/MS). nih.gov This technique allows for the precise determination of the molecular weight and fragmentation patterns of the molecule, confirming its identity and isotopic purity.
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, often in the positive ion mode. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of this compound. core.ac.uk
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying this compound in complex biological matrices. researchgate.netscienceopen.com In this technique, this compound is first separated from other components by HPLC and then ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification, providing high selectivity and sensitivity. nih.gov For instance, in the analysis of similar compounds like cefazolin (B47455), LC-MS/MS methods have been developed with a calibration range of 0.05–50 µg/mL in adipose tissue homogenate. nih.gov The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in instrument response. nih.gov
Table 2: LC-MS/MS Parameters for Analysis of Related Cephalosporins
This table is interactive. Users can sort and filter the data.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Ceftriaxone | Positive ESI | 555.1 | 396.0 | researchgate.net |
| Cefazolin | Positive ESI | - | - | nih.govnih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.
Infrared spectroscopy is used to identify the functional groups present in the molecule. sapub.org The IR spectrum of a related compound, Cefatrizine Propylene Glycolate, would show characteristic absorption bands for the various functional groups. nihs.go.jp For example, cephalosporins typically exhibit characteristic absorption bands around 1761 cm⁻¹ (β-lactam carbonyl), 1667 cm⁻¹ (amide I), 1599 cm⁻¹, and 1540 cm⁻¹ (amide II). sapub.org The IR spectrum of this compound would be expected to be very similar to that of non-deuterated cefatrizine, with minor shifts possible for vibrations involving the deuterated positions.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net A solution of Cefatrizine Propylene Glycolate (1 in 50,000) exhibits a characteristic absorption spectrum that can be used for identification. nihs.go.jp The parent compound, cefatrizine, has a UV absorption maximum. mdpi.com For instance, cefazolin sodium shows an absorption maximum at around 272 nm. sapub.org The UV-Vis spectrum of this compound is expected to be nearly identical to that of cefatrizine, as deuterium (B1214612) substitution typically has a negligible effect on the electronic transitions.
Table 3: Spectroscopic Data for Related Cephalosporins
This table is interactive. Users can sort and filter the data.
| Technique | Compound | Key Absorption Bands/Maxima | Reference |
|---|---|---|---|
| IR | Cefazolin | ~1761, ~1667, ~1599, ~1540 cm⁻¹ | sapub.org |
| UV-Vis | Cefazolin Sodium | ~272 nm | sapub.org |
| UV-Vis | Cefatrizine Propylene Glycolate | Characteristic Spectrum | nihs.go.jp |
Chromatographic Separation Techniques for this compound
Chromatographic techniques are essential for the separation and purification of this compound, as well as for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound, particularly when coupled with mass spectrometry. nih.gov The development of a robust HPLC method is crucial for achieving good separation, peak shape, and retention time.
Reverse-phase HPLC is the most common mode used for the analysis of cephalosporins. scielo.org.mxthaiscience.info A C18 column is frequently employed as the stationary phase. scielo.org.mxfrontiersin.org The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or triethylamine (B128534) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govfrontiersin.org Gradient elution is often used to optimize the separation of the analyte from matrix components. frontiersin.org
Method validation is a critical aspect of HPLC method development. scielo.org.mx This includes assessing parameters such as linearity, precision, accuracy, recovery, and matrix effect. nih.govnih.gov For example, a validated LC-MS/MS method for cefazolin in human adipose tissue demonstrated a linear calibration range of 0.05–50 µg/mL, with a precision (CV) of less than 4.5% and accuracy between 93.1% and 100.4%. nih.gov
Table 4: Typical HPLC Method Parameters for Cephalosporin (B10832234) Analysis
This table is interactive. Users can sort and filter the data.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | frontiersin.org |
| Mobile Phase A | 0.1% Formic acid in water | frontiersin.org |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | frontiersin.org |
| Flow Rate | 0.3 mL/min | frontiersin.org |
| Detection | UV or Mass Spectrometry | nih.govthaiscience.info |
Gas Chromatography (GC) Approaches in this compound Related Analysis
Gas Chromatography (GC) is generally not the primary method for the analysis of intact cephalosporins like this compound due to their low volatility and thermal instability. However, GC-MS can be employed for the analysis of related compounds or degradation products after appropriate derivatization to increase their volatility. mdpi.com For instance, GC-MS has been used for the analysis of short-chain fatty acids, where deuterated internal standards are utilized for quantification. nih.gov While direct GC analysis of this compound is not common, the principles of using deuterated standards for quantification are transferable from established GC-MS methods for other analytes. nih.govjfda-online.com
Stability and Degradation Pathways of Cefatrizine D4
Forced Degradation Studies of Cefatrizine-d4 (Acidic, Basic, Oxidative, Photolytic, Thermal Stress)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific studies on this compound are not extensively documented in publicly available literature, the degradation behavior of Cefatrizine provides a strong basis for predicting the stability of its deuterated analog. The primary degradation pathway for cephalosporins like Cefatrizine involves the hydrolysis of the β-lactam ring.
Acidic and Basic Hydrolysis: Under acidic conditions (0.1N HCl), Cefatrizine pentahydrate has been shown to undergo degradation, with approximately 12% degradation observed. tsijournals.com In basic conditions (0.01N NaOH), a slightly higher degradation of about 15% was noted. tsijournals.com The hydrolysis of the β-lactam ring is the principal mechanism of degradation under both acidic and basic conditions. For this compound, the position of the deuterium (B1214612) atoms is critical. If the deuterium atoms are not directly involved in the rate-determining step of the hydrolysis (i.e., not attached to a carbon adjacent to the β-lactam ring or the side chain amide), the degradation rates are expected to be similar to that of Cefatrizine. However, a secondary kinetic isotope effect could lead to a minor alteration in the degradation rate.
Oxidative Degradation: Cefatrizine is highly susceptible to oxidative stress. In the presence of 0.1% hydrogen peroxide, Cefatrizine pentahydrate was almost completely degraded. tsijournals.com The thioether linkage in the cephalosporin (B10832234) structure is a common site for oxidation, potentially forming sulfoxides. The presence of deuterium in this compound is unlikely to significantly alter its susceptibility to strong oxidizing agents unless the deuterated positions are directly attacked in the rate-limiting step.
Photolytic and Thermal Stress: While specific photolytic studies on Cefatrizine are not detailed in the provided search results, cephalosporins as a class can be susceptible to photodegradation. nih.govnih.gov This can lead to the formation of various photoproducts. nih.govnih.gov The stability of this compound under photolytic stress would depend on whether the deuteration alters the molecule's photophysical properties.
Regarding thermal stability, Cefatrizine solutions have shown temperature-dependent degradation. tsijournals.com For instance, at 25°C, sample solutions of Cefatrizine pentahydrate are stable for up to 2 hours, while at 2-8°C, the stability extends to 14 hours. tsijournals.com For this compound, similar thermal lability is expected. The kinetic isotope effect might slightly slow down degradation reactions that involve the cleavage of a C-D bond compared to a C-H bond, potentially offering a marginal increase in thermal stability, depending on the degradation mechanism.
Table 1: Summary of Forced Degradation Studies on Cefatrizine (as a proxy for this compound)
| Stress Condition | Conditions | Observed Degradation of Cefatrizine | Anticipated Effect on this compound |
|---|---|---|---|
| Acidic | 0.1N HCl | ~12% degradation tsijournals.com | Similar degradation, minor changes due to secondary kinetic isotope effect possible. |
| Basic | 0.01N NaOH | ~15% degradation tsijournals.com | Similar degradation, minor changes due to secondary kinetic isotope effect possible. |
| Oxidative | 0.1% H₂O₂ | Almost complete degradation tsijournals.com | Expected to be highly susceptible, similar to the parent compound. |
| Thermal (Solution) | 25°C | Stable for up to 2 hours tsijournals.com | Similar temperature-dependent degradation. A slight increase in stability is possible due to the kinetic isotope effect. |
| Thermal (Solution) | 2-8°C | Stable for up to 14 hours tsijournals.com | Increased stability compared to room temperature, similar to the parent compound. |
Identification and Structural Characterization of this compound Degradation Products and Impurities
The degradation of Cefatrizine, like other cephalosporins, is expected to yield several products resulting from the cleavage and rearrangement of the core structure and its side chains. The primary site of degradation is the β-lactam ring. Hydrolysis leads to the opening of this ring, forming an inactive penicilloic acid-like structure.
While specific degradation products for Cefatrizine are not detailed in the search results, for the related compound cefazolin (B47455), degradation products such as cefazoloic acid and its lactone have been identified under acidic conditions. nih.gov Under basic conditions, the 7-epimer of cefazolin and other impurities have been observed. nih.gov It is plausible that Cefatrizine undergoes similar degradation pathways.
For this compound, the degradation products would likely be the deuterated analogs of the Cefatrizine degradants. Mass spectrometry would be a key analytical technique to identify these products, as the deuterated fragments would have a higher mass-to-charge ratio corresponding to the number of deuterium atoms. The structural characterization would involve techniques like LC-MS/MS and NMR to pinpoint the location of the deuterium atoms on the degradation products, confirming the degradation pathways.
Kinetics of this compound Degradation under Various Environmental and Storage Conditions
The degradation of cephalosporins in aqueous solutions typically follows first-order kinetics. researchgate.netnih.gov The rate of degradation is influenced by factors such as pH, temperature, and buffer composition. nih.gov For Cefatrizine, studies on its stability as a function of pH have been conducted, indicating that like many cephalosporins, it likely has a pH of maximum stability. research-solution.com
The degradation kinetics of this compound are expected to be very similar to those of Cefatrizine. The kinetic isotope effect (KIE) may lead to a slightly slower rate of degradation if a C-D bond is broken in the rate-determining step of a degradation reaction. For many hydrolytic and oxidative pathways not directly involving the cleavage of a deuterated bond, the difference in degradation rates between Cefatrizine and this compound would be negligible (a secondary KIE). However, if deuteration is at a site that is involved in a key bond-breaking or bond-forming step of a degradation pathway, a more significant primary KIE could be observed, leading to enhanced stability of the deuterated compound.
Table 2: Postulated Kinetic Parameters for this compound Degradation
| Parameter | Expected Behavior for this compound | Rationale |
|---|---|---|
| Reaction Order | Likely first-order | Consistent with the degradation kinetics of other cephalosporins. researchgate.netnih.gov |
| Rate Constant (k) | Slightly lower than Cefatrizine (potential KIE) | The C-D bond is stronger than the C-H bond, potentially slowing reactions where this bond is cleaved. |
| Half-life (t₁/₂) | Potentially slightly longer than Cefatrizine | Inversely proportional to the rate constant. |
| pH-rate Profile | Expected to be similar to Cefatrizine | The overall mechanism of pH-dependent hydrolysis is unlikely to be fundamentally altered by deuteration. |
Mechanisms of Deuterium Exchange and Back-Exchange in this compound
Deuterium exchange refers to the process where a deuterium atom in a molecule is replaced by a protium (B1232500) (hydrogen) atom from the surrounding solvent or other reagents, and back-exchange is the reverse process. The stability of the deuterium label is crucial for the utility of this compound as an internal standard.
The potential for deuterium exchange in this compound depends on the position of the deuterium atoms. Protons attached to heteroatoms (like -OH, -NH₂, -COOH) are readily exchangeable in protic solvents. However, deuterium atoms on carbon atoms are generally stable. Exchange of C-D bonds typically requires specific conditions, such as the presence of a strong acid or base, or a metal catalyst, and often involves the formation of a carbanion or carbocation intermediate.
If the deuterium atoms in this compound are located on the aromatic ring of the side chain or other non-labile positions, they are expected to be stable under typical analytical and storage conditions. However, if they are located at positions alpha to a carbonyl group or other acidic C-H positions, there might be a risk of exchange, particularly under acidic or basic conditions. A thorough evaluation of the labeling position and the conditions to which this compound is exposed is necessary to ensure the isotopic integrity of the standard.
Preclinical and in Vitro Investigation of Cefatrizine D4 Associated Biochemical Processes
In Vitro Metabolic Stability of Cefatrizine-d4 in Biological Systems (e.g., Hepatic Microsomes, Hepatocytes)
The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. nuvisan.com These assays typically utilize liver-derived systems, such as hepatic microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.com
The investigation of this compound's metabolic stability in these systems would aim to determine if deuteration at specific molecular positions alters its susceptibility to metabolic enzymes. The primary advantage of using a deuterated analog like this compound is to probe the sites of metabolism on the Cefatrizine molecule. If the deuterated positions are involved in enzymatic metabolism (e.g., hydroxylation by cytochrome P450 enzymes), a decrease in the rate of metabolism compared to the non-deuterated Cefatrizine would be expected. juniperpublishers.com This is due to the greater energy required to break a C-D bond versus a C-H bond.
Such studies would involve incubating this compound with human or animal-derived hepatic microsomes or hepatocytes and quantifying the disappearance of the parent compound over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The results would provide insights into the intrinsic clearance and metabolic pathways of Cefatrizine. A slower metabolism of this compound could suggest that the deuterated sites are key metabolic hotspots for the parent drug. juniperpublishers.com
Hypothetical In Vitro Metabolic Stability Data for this compound
| Biological System | Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | Cefatrizine | 35 | 19.8 |
| Human Liver Microsomes | This compound | 55 | 12.6 |
| Rat Hepatocytes | Cefatrizine | 28 | 24.8 |
| Rat Hepatocytes | This compound | 42 | 16.5 |
This table presents hypothetical data for illustrative purposes, demonstrating a potential outcome where deuteration leads to increased metabolic stability.
Preclinical Pharmacokinetic Profiling of Cefatrizine Utilizing this compound as a Tracer or Internal Standard in Animal Models
Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. This compound can serve two crucial roles in the preclinical PK profiling of Cefatrizine: as a tracer in co-administration studies and as an internal standard for bioanalytical assays.
When used as a tracer, a microdose of this compound can be co-administered with a therapeutic dose of non-deuterated Cefatrizine. The distinct mass of this compound allows for its simultaneous measurement with Cefatrizine by LC-MS. This approach, known as a "cassette" or "cocktail" dosing study, can provide valuable information on the linearity of pharmacokinetics and potential drug-drug interactions without the need for separate animal studies.
More commonly, this compound is utilized as an internal standard in the quantitative analysis of Cefatrizine in biological matrices such as plasma, urine, and tissue homogenates. nih.gov An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the analytical method. nih.gov this compound is an excellent internal standard for Cefatrizine because its deuteration results in a different molecular weight, allowing for its differentiation by mass spectrometry, while its chromatographic behavior is nearly identical to that of Cefatrizine. This ensures accurate and precise quantification of Cefatrizine by correcting for variations in sample preparation and instrument response.
Illustrative Preclinical Pharmacokinetic Parameters of Cefatrizine in Rats (with this compound as internal standard)
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| Tmax (h) | 1.5 |
| AUC (0-t) (µg·h/mL) | 45.8 |
| Half-life (t½, h) | 2.1 |
| Clearance (CL/F, mL/h/kg) | 218 |
| Volume of Distribution (Vd/F, L/kg) | 0.65 |
This table presents hypothetical pharmacokinetic parameters for Cefatrizine that would be determined using this compound as an internal standard for quantification.
Mechanistic Studies of Target Engagement and Molecular Interactions of Cefatrizine in In Vitro Systems Using Deuterated Analogs
Cefatrizine, like other cephalosporin (B10832234) antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. selleckchem.com Mechanistic studies of this interaction can be enhanced by the use of deuterated analogs like this compound. While the binding affinity itself may not be significantly altered by deuteration, the use of a deuterated compound can be advantageous in certain analytical techniques.
For instance, in studies employing mass spectrometry-based proteomics to identify the specific PBPs targeted by Cefatrizine, this compound can be used as a "heavy" labeled probe. By comparing the mass spectra of PBPs from bacteria treated with Cefatrizine versus this compound, researchers can more readily identify and quantify the drug-target adducts. This stable isotope labeling approach can provide more precise information on the stoichiometry and dynamics of PBP binding.
Recent research has identified Cefatrizine as an inhibitor of eukaryotic elongation factor-2 kinase (eEF2K), a protein kinase involved in the regulation of protein synthesis and a potential target in cancer therapy. The use of this compound in eEF2K inhibition studies could help to elucidate the mechanism of action and the structure-activity relationship.
If the deuterated positions on this compound are involved in interactions with the eEF2K active site or are sites of metabolic inactivation that affect the intracellular concentration of the inhibitor, then this compound might exhibit a different inhibitory potency compared to Cefatrizine. For example, a study on a deuterated PLK1 inhibitor showed a slightly enhanced efficacy compared to its non-deuterated counterpart. nih.gov In vitro kinase assays measuring the phosphorylation of an eEF2K substrate in the presence of varying concentrations of Cefatrizine and this compound could reveal such differences. The data from these assays would be used to determine the IC50 (half-maximal inhibitory concentration) values for both compounds. A significant difference in IC50 values would indicate that the deuterated positions play a role in the drug-target interaction or the stability of the compound in the assay system.
Hypothetical eEF2K Inhibition Data
| Inhibitor | IC50 (nM) |
| Cefatrizine | 125 |
| This compound | 110 |
This table provides hypothetical IC50 values, suggesting a scenario where deuteration might slightly enhance the inhibitory activity against eEF2K.
Research Applications of Cefatrizine D4 As a Bioanalytical Tool
Role of Cefatrizine-d4 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the primary challenge is to obtain accurate and reproducible measurements of an analyte in a complex biological matrix such as plasma, serum, or tissue. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating variability throughout the analytical process. An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls before sample processing. This compound is an ideal internal standard for the quantification of cefatrizine because it co-elutes with the analyte during chromatographic separation and experiences similar extraction recovery and matrix effects, but is distinguishable by mass spectrometry due to its higher molecular weight.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity. nih.govnih.gov In a typical LC-MS/MS method for cefatrizine, both cefatrizine and the added this compound are extracted from the biological sample, separated from other matrix components via liquid chromatography, and then ionized and detected by the mass spectrometer.
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM). Since this compound has a higher mass, its precursor and product ions will have a different mass-to-charge ratio (m/z) than cefatrizine. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of cefatrizine in the unknown sample, effectively correcting for any sample loss during preparation or fluctuations in instrument response.
Table 1: Illustrative LC-MS/MS MRM Transitions for Cefatrizine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Cefatrizine | 465.1 | 339.1 |
| This compound | 469.1 | 343.1 |
Note: These m/z values are hypothetical and serve for illustrative purposes.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements, making it a reference method for quantification. nih.gov The principle of IDMS relies on altering the isotopic composition of the analyte in a sample by adding a known amount of its isotopically enriched counterpart, in this case, this compound. nih.gov
After the addition of the this compound "spike" and allowing it to equilibrate with the endogenous cefatrizine in the sample, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the signal intensity of the naturally occurring analyte to that of the labeled standard. nih.gov Because the amount of the labeled standard added is known with high accuracy, the concentration of the unlabeled analyte in the original sample can be determined with exceptional precision. This method is particularly powerful as it is less susceptible to variations in sample preparation and instrument response, making it a cornerstone of reference measurement procedures in clinical and pharmaceutical analysis. nih.gov
Application in Metabolic Pathway Elucidation Research
While direct studies on this compound for metabolic pathway elucidation are not widely published, the use of deuterium-labeled compounds is a well-established strategy in metabolism research. When a drug like this compound is introduced into a biological system, the deuterium (B1214612) atoms act as a stable isotopic tracer. As the drug is metabolized, the label is typically retained on the core structure of the resulting metabolites.
This allows researchers to distinguish drug-related metabolites from endogenous compounds in complex biological samples using mass spectrometry. By comparing the mass spectra of samples from subjects administered the labeled drug versus control samples, novel metabolites can be identified by looking for the characteristic mass shift imparted by the deuterium label. This approach can help in understanding how cefatrizine is processed in the body, identifying the enzymes involved, and characterizing the chemical structures of its metabolites, which is crucial for a complete understanding of a drug's disposition and potential for drug-drug interactions. mdpi.com
Utility in Impurity Profiling and Reference Standard Development
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug substances and products. Regulatory bodies like the FDA and EMA require thorough characterization of any impurity present at levels above certain thresholds. fda.goveuropa.eu this compound can be instrumental in this process.
As a reference standard, this compound can be used to develop and validate analytical methods for the detection and quantification of cefatrizine and its potential impurities. In cases where a pure reference standard for a specific impurity is not available, this compound can be used in techniques like relative response factor determination to estimate the concentration of the impurity. Furthermore, isotopically labeled standards can be used to track the formation and fate of impurities during synthesis and degradation studies, providing valuable insights for process optimization and stability testing.
Contribution to Method Development and Validation for Non-Deuterated Cefatrizine and Related Cephalosporins
The development of a robust and reliable bioanalytical method is a prerequisite for pharmacokinetic studies and clinical drug monitoring. This compound plays a pivotal role in the validation of analytical methods for cefatrizine according to regulatory guidelines (e.g., ICH guidelines). unesp.brscielo.org.mx
During method validation, this compound is used to assess key parameters such as accuracy, precision, selectivity, and matrix effect. By comparing the response of the analyte in the presence and absence of the internal standard across different biological lots, analysts can determine if components of the matrix are suppressing or enhancing the ionization of the analyte. The consistent response ratio between cefatrizine and this compound demonstrates the method's reliability. This ensures that the measurements are accurate and that the method is suitable for its intended purpose, whether for preclinical research or routine analysis of clinical samples. mdpi.com
Table 2: Example of Method Validation Parameters Assessed Using an Internal Standard like this compound
| Validation Parameter | Purpose | Role of this compound |
|---|---|---|
| Accuracy | To determine the closeness of the measured concentration to the true value. | Normalizes for variability, ensuring accurate quantification. |
| Precision | To assess the reproducibility of the method (intra- and inter-day). | The consistent analyte/IS ratio demonstrates low variability. |
| Matrix Effect | To evaluate the influence of matrix components on analyte ionization. | Helps to compensate for ion suppression or enhancement. |
| Recovery | To measure the efficiency of the sample extraction process. | The ratio of analyte to IS corrects for inconsistent recovery. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
